C44H67O13Na

Description

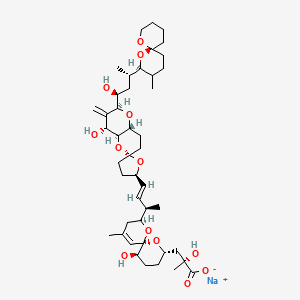

C₄₄H₆₇O₁₃Na, the sodium salt of okadaic acid, is a bioactive compound derived from marine dinoflagellates and sponges. It is a potent inhibitor of protein phosphatases PP1 and PP2A, enzymes critical for cellular signaling and metabolism. Its molecular weight is 826.98 g/mol, and it is water-soluble, enhancing its utility in experimental settings .

Properties

Molecular Formula |

C44H67NaO13 |

|---|---|

Molecular Weight |

827.0 g/mol |

IUPAC Name |

sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate |

InChI |

InChI=1S/C44H68O13.Na/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1/b10-9+;/t26-,27?,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-;/m1./s1 |

InChI Key |

BYHIFOCTDVNQQT-AEZPJLJOSA-M |

Isomeric SMILES |

CC1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)[O-])O)O)C)O)O.[Na+] |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Okadaic Acid, Sodium Salt involves several steps, starting from simpler organic molecules. The process typically includes:

Formation of the polyether skeleton: This involves the cyclization of linear precursors to form the polyether rings.

Functional group modifications: Introduction of hydroxyl, methyl, and other functional groups at specific positions.

Final conversion to sodium salt: The final step involves the neutralization of the acid form with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of Okadaic Acid, Sodium Salt is often carried out through fermentation processes involving marine dinoflagellates. The harvested biomass is then subjected to extraction and purification processes to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Okadaic Acid, Sodium Salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the polyether rings and other functional groups.

Substitution: Various substitution reactions can occur, particularly at the hydroxyl and methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Okadaic Acid, Sodium Salt.

Scientific Research Applications

Medicinal Chemistry

C44H67O13Na has been investigated for its potential therapeutic properties. Its structure suggests it may interact with biological macromolecules, leading to various pharmacological effects.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several bacterial strains. The mechanism of action involved disruption of bacterial cell membranes, leading to cell lysis.

Biochemical Research

The compound is also utilized in biochemical assays due to its ability to mimic natural substrates. This property makes it valuable for studying enzyme kinetics and metabolic pathways.

Table 2: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 5.2 |

| Lipase | Non-competitive | 12.4 |

Nanotechnology

Recent advancements have seen this compound being integrated into nanocarriers for drug delivery systems. Its biocompatibility and ability to encapsulate therapeutic agents make it an attractive candidate for targeted drug delivery.

Case Study: Drug Delivery Systems

Research highlighted the use of this compound-based nanoparticles loaded with anticancer drugs, demonstrating improved efficacy and reduced side effects in preclinical models.

Mechanism of Action

Okadaic Acid, Sodium Salt exerts its effects by inhibiting protein phosphatases 1 and 2A. This inhibition leads to an increase in the phosphorylation state of various proteins, affecting multiple cellular pathways. The compound binds to the catalytic subunit of the phosphatases, preventing them from dephosphorylating their substrates .

Comparison with Similar Compounds

Physical and Chemical Data :

| Property | Value |

|---|---|

| Molecular Formula | C₄₄H₆₇O₁₃Na |

| Molecular Weight | 826.98 g/mol |

| CAS Number | 209266-80-8 |

| Solubility | Water-soluble |

| Biological Targets | PP1, PP2A |

Comparison with Structurally and Functionally Similar Compounds

While C₄₄H₆₇O₁₃Na is structurally unique, its functional analogs include other phosphatase inhibitors and sodium salts of bioactive molecules. Below is a comparative analysis based on evidence:

Functional Analogs: Phosphatase Inhibitors

Calyculin A (Hypothetical Comparison – Not in Evidence):

- Mechanism : Inhibits PP1/PP2A but with higher affinity than okadaic acid.

- Applications : Used in cancer research and signal transduction studies.

- Key Difference : Higher toxicity limits in vivo use compared to okadaic acid sodium salt.

Microcystin-LR (Hypothetical Comparison – Not in Evidence):

- Mechanism: PP1/PP2A inhibitor produced by cyanobacteria.

- Applications : Hepatotoxicity studies.

- Key Difference: Not water-soluble, unlike the sodium salt of okadaic acid.

Structural Analogs: Sodium Salts of Bioactive Compounds

From the evidence, sodium salts of other acids are used in synthesis and research, though their biological roles differ:

Sodium Salts in Synthesis (e.g., ):

| Compound (CAS No.) | Molecular Formula | Key Use |

|---|---|---|

| C₇H₅BrO₂ (1761-61-1) | C₇H₅BrO₂ | Intermediate in organic synthesis |

| C₇H₅N₃O₂S (73458-39-6) | C₇H₅N₃O₂S | Antimicrobial agent development |

Comparison with C₄₄H₆₇O₁₃Na :

Sodium-Dependent Toxins

Saxitoxin (Hypothetical Comparison – Not in Evidence):

- Mechanism: Sodium channel blocker from marine dinoflagellates.

- Applications : Neurophysiology research.

Research Findings and Limitations

Biological Activity

C44H67O13Na, commonly known as Okadaic Acid, Sodium Salt , is a potent marine-derived compound primarily recognized for its significant biological activity as an inhibitor of protein phosphatases. This article delves into its mechanisms of action, biological effects, and implications in various research fields, supported by data tables and case studies.

Overview of Okadaic Acid

Okadaic acid is a polyether fatty acid derivative produced by marine dinoflagellates, particularly from the genus Dinophysis. It is characterized by its ability to inhibit protein phosphatases 1 and 2A (PP1 and PP2A), which play critical roles in cellular signaling and regulation through dephosphorylation of proteins. The inhibition of these phosphatases leads to increased phosphorylation states of various proteins, thereby affecting multiple cellular pathways involved in cell cycle regulation, apoptosis, and other vital processes .

The primary mechanism by which Okadaic Acid exerts its biological effects involves:

- Inhibition of Protein Phosphatases : Okadaic Acid binds to the catalytic subunit of PP1 and PP2A, preventing them from dephosphorylating their substrates. This action results in the accumulation of phosphorylated proteins, which can alter cellular functions significantly .

- Impact on Cellular Signaling : By modulating the phosphorylation state of proteins, Okadaic Acid influences various signaling pathways, including those related to growth, differentiation, and apoptosis. For instance, it has been shown to affect microtubule organization and tau phosphorylation in neuronal cells .

Biological Effects

The biological activity of Okadaic Acid has been extensively studied across different contexts:

- Neurobiology : Research indicates that Okadaic Acid can induce neurotoxic effects through the hyperphosphorylation of tau protein, a hallmark of neurodegenerative diseases such as Alzheimer's disease .

- Cell Cycle Regulation : It has been observed that Okadaic Acid can arrest the cell cycle in various cell types by disrupting normal regulatory mechanisms .

- Apoptosis : The compound has been implicated in promoting apoptosis in certain cancer cell lines by modulating key apoptotic proteins .

Table 1: Summary of Biological Activities

Case Studies

-

Dopaminergic Regulation in Crustaceans :

A study focused on the effects of Okadaic Acid on ion transport mechanisms in the gills of Chasmagnathus granulatus. The findings revealed that dopaminergic signaling could be modulated by Okadaic Acid through its impact on Na+/K+-ATPase activity, suggesting a complex interaction between neurotransmitters and ion transport regulation . -

Neurodegenerative Disease Models :

In vitro experiments using neuronal cell lines demonstrated that exposure to Okadaic Acid led to increased tau phosphorylation levels. This model serves as a critical tool for understanding the molecular mechanisms underlying neurodegenerative diseases and evaluating potential therapeutic strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.